N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a benzodioxole, a hexahydroquinazoline, and a thioacetamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxole and hexahydroquinazoline rings, and the introduction of the thioacetamide group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the hexahydroquinazoline ring could potentially be opened under acidic or basic conditions, and the thioacetamide group could potentially be hydrolyzed to form a carboxylic acid.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, and solubility, can be predicted based on its structure and the properties of similar compounds.Scientific Research Applications
Antitumor Activity
A study by Al-Suwaidan et al. (2016) describes the synthesis and evaluation of novel 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating significant broad-spectrum antitumor activities. The compounds exhibited potency against various cancer cell lines, showcasing their potential as lead compounds for anticancer drug development. The study also employed molecular docking to reveal the compounds' mechanisms of action, indicating interactions with key biological targets such as EGFR-TK and B-RAF kinase, which are critical in cancer progression (Al-Suwaidan et al., 2016).
Microbial Transformation
Research on the microbial transformation of benzoxazolinone and benzoxazinone allelochemicals by Fomsgaard et al. (2004) delves into the environmental and biochemical pathways of these compounds. This study highlights the complex interactions and transformation products in soil environments, contributing to our understanding of allelopathic properties and their potential agricultural applications (Fomsgaard et al., 2004).
Synthesis and Characterization of Novel Derivatives
The synthesis and characterization of novel derivatives with antibacterial properties were reported by Bhoi et al. (2015). This research focused on creating N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which were tested for in vitro antibacterial activity. The results indicated broad-spectrum antibacterial effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents (Bhoi et al., 2015).
Molecular Docking and Bioactivity Studies
Tariq et al. (2018) synthesized and investigated novel 1,2,4-triazole-based benzothiazole/benzoxazole derivatives for their anti-inflammatory activity and p38α MAP kinase inhibition. One of the compounds showed superior inhibitory potency and anti-inflammatory activity, along with a safer gastrointestinal profile. Molecular docking studies provided insights into the compounds' interactions with biological targets, emphasizing their therapeutic potential (Tariq et al., 2018).
Safety And Hazards
The safety and hazards associated with the compound would depend on its specific properties. For example, if the compound is toxic, it could pose a risk to health. Additionally, if the compound is reactive, it could pose a risk of fire or explosion.
Future Directions
Future research on the compound could involve further studies of its synthesis, properties, and potential applications. For example, if the compound has interesting biological activity, it could be studied as a potential drug candidate.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c25-9-3-8-24-16-5-2-1-4-15(16)20(23-21(24)27)30-12-19(26)22-11-14-6-7-17-18(10-14)29-13-28-17/h6-7,10,25H,1-5,8-9,11-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFINFWTHVMSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.